molecular formula C11H14O4 B14728445 4-Hydroxybutyl 2-hydroxybenzoate CAS No. 13461-42-2

4-Hydroxybutyl 2-hydroxybenzoate

Cat. No.: B14728445
CAS No.: 13461-42-2
M. Wt: 210.23 g/mol
InChI Key: QSXUEUPCEGOEKM-UHFFFAOYSA-N
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Description

4-Hydroxybutyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid) with a 4-hydroxybutyl alcohol moiety. These analogs exhibit diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties, which are influenced by the hydroxyl group's position on the aromatic ring and the ester chain's length and substituents .

Properties

CAS No.

13461-42-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-hydroxybutyl 2-hydroxybenzoate

InChI

InChI=1S/C11H14O4/c12-7-3-4-8-15-11(14)9-5-1-2-6-10(9)13/h1-2,5-6,12-13H,3-4,7-8H2

InChI Key

QSXUEUPCEGOEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybutyl 2-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 4-Hydroxybenzoic acid and butanol.

    Oxidation: Quinones and other oxidized derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of hydroxybenzoate esters vary significantly based on structural modifications. Below is a detailed comparison:

Structural Isomers: Hydroxyl Position

The position of the hydroxyl group on the benzoate ring critically impacts functionality:

  • 2-Hydroxybenzoate Derivatives (e.g., salicylate esters): Antioxidant Activity: 2-Hydroxybenzoates exhibit lower antioxidant efficiency compared to 3- and 4-hydroxy isomers. This is attributed to their higher bond dissociation energy (BDE) of the O–H bond (~85 kcal/mol vs. ~80 kcal/mol for 3- and 4-hydroxybenzoates), which reduces hydrogen atom transfer (HAT) efficiency in radical scavenging . Cytotoxicity: 2-Phenoxyethyl 2-hydroxybenzoate showed 52% viability in MCF-7 breast cancer cells at 500 µg/mL, indicating weaker activity compared to its 4-hydroxy counterpart . Microbial Interactions: Ethyl 2-hydroxybenzoate correlates strongly with C. boidinii and P. carsonii, suggesting microbial metabolism or production pathways .
  • 4-Hydroxybenzoate Derivatives: Cytotoxicity: 2-Phenoxyethyl 4-hydroxybenzoate demonstrated potent activity against MCF-7 cells, with 11% viability at 500 µg/mL (IC50 <62.5 µg/mL). This is likely due to inter-H-bond formation with DNA, a mechanism absent in the 2-hydroxy analog . Antimicrobial Use: Butyl 4-hydroxybenzoate (CAS 94-26-8) is a preservative with established safety data, indicating its role in inhibiting microbial growth .

Ester Chain Modifications

The ester group's structure affects solubility, bioavailability, and application:

  • Butyl Esters :
    • Butyl 4-hydroxybenzoate is lipophilic, making it suitable for use in hydrophobic formulations as a preservative. Its EC number (202-318-7) reflects regulatory acceptance .
  • Phenoxyethyl Esters: The phenoxyethyl group enhances cytotoxicity in 4-hydroxy derivatives, likely due to improved cell membrane penetration .
  • Ethyl Esters :
    • Ethyl 2-hydroxybenzoate is more volatile and water-soluble, correlating with microbial volatile organic compound (VOC) profiles in fermentation systems .

Key Data Table

Compound Hydroxyl Position Ester Group Key Properties Reference
4-Hydroxybutyl 2-hydroxybenzoate 2-hydroxy 4-hydroxybutyl (Inferred) Moderate antioxidant, microbial interactions -
2-Phenoxyethyl 4-hydroxybenzoate 4-hydroxy phenoxyethyl High cytotoxicity (IC50 <62.5 µg/mL)
Butyl 4-hydroxybenzoate 4-hydroxy butyl Preservative, lipophilic (EC 202-318-7)
Ethyl 2-hydroxybenzoate 2-hydroxy ethyl Microbial VOC, weak antioxidant
3-Hydroxybenzoate 3-hydroxy - High antioxidant (BDE ~80 kcal/mol)

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